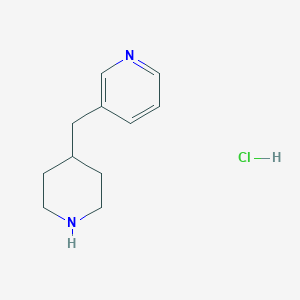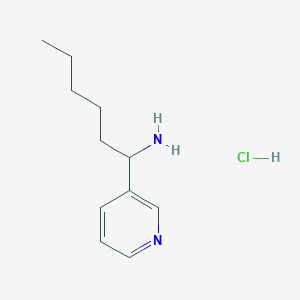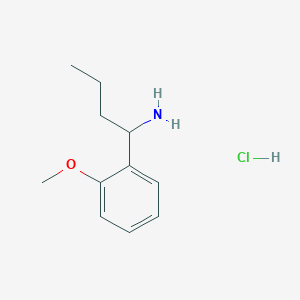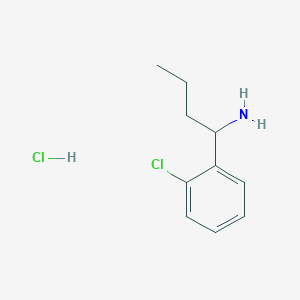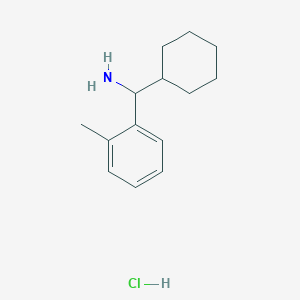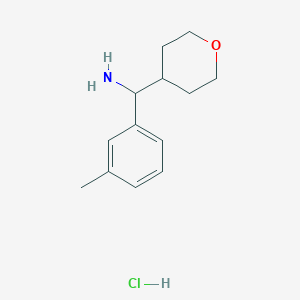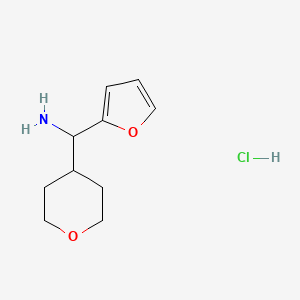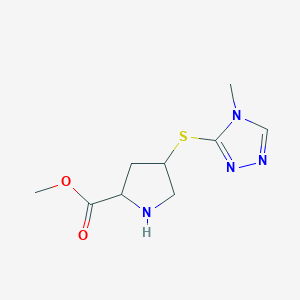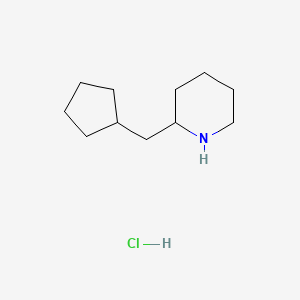
4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine
Overview
Description
4-Chloro-2-cyclopropyl-6-(thiophen-3-yl)pyrimidine is a chemical compound with the CAS Number: 1412957-62-0 . It has a molecular weight of 236.72 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClN2S/c12-10-5-9 (8-3-4-15-6-8)13-11 (14-10)7-1-2-7/h3-7H,1-2H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, cyclopropyl, and thiophen-3-yl groups on the pyrimidine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 236.72 .Scientific Research Applications
Synthesis and Anticancer Applications
One area of research has focused on the synthesis of related pyrimidine compounds as intermediates in the development of small molecule anticancer drugs. Studies by Jianlan Kou and Feiyi Yang (2022) and Binliang Zhang et al. (2019) developed rapid synthesis methods for 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an important intermediate for anticancer drugs, with optimized yields ranging from 44.6% to 85% (Kou & Yang, 2022) (Zhang, Zhou, Gu, & Xu, 2019).
Electronic and Optical Properties
A. Hussain et al. (2020) investigated the structural parameters, electronic, and nonlinear optical exploration of thiopyrimidine derivatives. Their findings indicated that these compounds have promising applications in medicine and nonlinear optics (NLO) fields due to their significant NLO properties, suggesting their potential use in optoelectronic applications (Hussain et al., 2020).
CDK2 Inhibitors for Cancer Treatment
Research by A. Abdel-Rahman et al. (2021) on new pyrazolopyridine, furopyridine, and pyridine derivatives, substituted with naphthyl and thienyl moieties, revealed their potential as CDK2 inhibitors. This study highlighted the synthesis, docking studies, and anti-proliferative activity of these compounds, demonstrating significant inhibition against various human cancer cell lines (Abdel-Rahman et al., 2021).
Antibacterial and Antifungal Activities
N. Patel and Minesh D. Patel (2017) synthesized and evaluated the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone. These compounds exhibited promising antimicrobial properties, providing a foundation for developing novel antimicrobial agents (Patel & Patel, 2017).
Charge Transfer Materials
A. Irfan (2014) modeled efficient charge transfer materials based on 4,6-di(thiophen-2-yl)pyrimidine derivatives. The study aimed to enhance intra-molecular charge transfer and improve electronic, photophysical, and charge transfer properties, suggesting potential applications in electronic devices (Irfan, 2014).
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-thiophen-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-10-5-9(8-3-4-15-6-8)13-11(14-10)7-1-2-7/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGANDDDWSWSACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


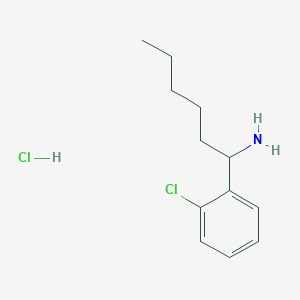
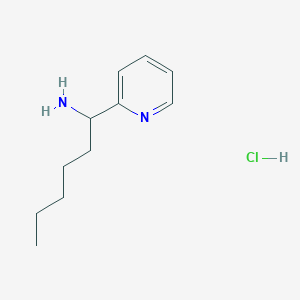
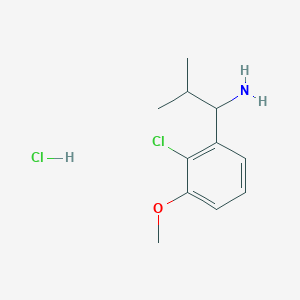

![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)
